molecular formula C7H4N4O4 B8637733 4-Amino-3,5-dinitrobenzonitrile CAS No. 61313-43-7

4-Amino-3,5-dinitrobenzonitrile

Cat. No.: B8637733
CAS No.: 61313-43-7
M. Wt: 208.13 g/mol
InChI Key: RGRAGCMUYDRBKB-UHFFFAOYSA-N
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Description

4-Amino-3,5-dinitrobenzonitrile is a nitro- and amino-substituted benzonitrile derivative. The compound features a benzonitrile core with amino (-NH₂) and nitro (-NO₂) groups at the 4-, 3-, and 5-positions, respectively. Such substitution patterns influence electronic properties, solubility, and reactivity, making it relevant in pharmaceutical and materials chemistry.

Properties

CAS No.

61313-43-7

Molecular Formula

C7H4N4O4

Molecular Weight

208.13 g/mol

IUPAC Name

4-amino-3,5-dinitrobenzonitrile

InChI

InChI=1S/C7H4N4O4/c8-3-4-1-5(10(12)13)7(9)6(2-4)11(14)15/h1-2H,9H2

InChI Key

RGRAGCMUYDRBKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4-Amino-3,5-dinitrobenzonitrile with structurally related compounds:

Compound Name CAS Number Substituents Molecular Formula Key Physical Properties Applications Toxicity
This compound Not explicitly listed 4-NH₂, 3,5-NO₂ C₇H₄N₄O₄ (inferred) Likely high melting point due to nitro groups Potential pharmaceutical intermediate Likely moderate to high toxicity
4-Chloro-3,5-dinitrobenzonitrile Not provided 4-Cl, 3,5-NO₂ C₇H₂ClN₃O₄ Yellow crystalline powder Synthesis of 3-nitro-4-thiocyanobenzonitrile; pharmaceutical intermediates LD₅₀ (mouse, ip): 50 mg/kg
4-Amino-3,5-difluorobenzonitrile Not provided 4-NH₂, 3,5-F C₇H₄F₂N₂ Mp: 110–111°C; Bp: 235.5±40.0°C (predicted) AKR1C3 inhibitor for disease treatment Not explicitly reported
4-Amino-3,5-diiodobenzoic acid 2122-61-4 4-NH₂, 3,5-I; carboxylic acid C₇H₅I₂NO₂ Not explicitly listed Aromatic carboxylic acid for organic synthesis No toxicity data

Key Differences and Implications

Substituent Effects: Nitro vs. Halogen Groups: The nitro groups in this compound and 4-Chloro-3,5-dinitrobenzonitrile increase electrophilicity, enhancing reactivity in substitution reactions. Amino Group: The amino group in this compound provides basicity and hydrogen-bonding capacity, which may influence solubility and biological interactions compared to halogenated analogs.

Physical Properties: Melting Points: The difluoro derivative (110–111°C) has a lower melting point than the dichloro analog (data inferred from similar compounds), likely due to weaker intermolecular forces from smaller halogen atoms. Nitro groups generally elevate melting points due to strong dipole interactions . The carboxylic acid group in 4-Amino-3,5-diiodobenzoic acid increases polarity, enhancing solubility in basic conditions .

Applications: Pharmaceutical Intermediates: 4-Chloro-3,5-dinitrobenzonitrile is used to synthesize thiocyanato derivatives, while 4-Amino-3,5-difluorobenzonitrile targets enzyme inhibition (AKR1C3), suggesting divergent therapeutic pathways . Toxicity Profile: The high toxicity of 4-Chloro-3,5-dinitrobenzonitrile (LD₅₀ = 50 mg/kg) underscores the risks associated with nitro groups, whereas amino-substituted analogs may exhibit lower acute toxicity .

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